molecular formula C69H81N11O17S B561589 Ldv fitc CAS No. 1207610-07-8

Ldv fitc

Cat. No. B561589
CAS RN: 1207610-07-8
M. Wt: 1368.527
InChI Key: PAAUNHNWVWSJKI-CBRXRBRLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LDV FITC is a fluorescent ligand that binds to the α4β1 integrin (VLA-4) with high affinity . It is used to detect VLA-4 affinity and conformational changes .


Molecular Structure Analysis

The molecular weight of LDV FITC is 1368.54 . Its formula is C69H81N11O17S . The sequence is LDVPAAK, with modifications: Leu-1 N-2- [4- [ [ [ (2-methylphenyl)amino]carbonyl]amino]phenyl]acetyl-, Lys-6 N-FITC conjugate .


Physical And Chemical Properties Analysis

LDV FITC is soluble to 1 mg/ml in PBS (pH 7.4) . It should be stored at -20°C .

Scientific Research Applications

Cell Adhesion Studies

LDV FITC is used in cell adhesion studies to detect VLA-4 affinity and conformational changes . It helps in understanding how cells interact with each other and their environment, which is crucial in many biological processes including tissue development and immune responses .

Cancer Research

In cancer research, LDV FITC has been used to study prostate cancer. A study synthesized a novel fluorescein isothiocyanate (FITC)-labeled prostate-specific membrane antigen (PSMA) ligand (PSMA-FITC) and evaluated its application value in targeted fluorescence imaging of PSMA-positive prostate cancer .

Immunology

LDV FITC is used in immunology to study the role of integrins in immune responses. For example, a study used LDV FITC to investigate the role of the α4β1 integrin in chronic lymphocytic leukemia .

Cell Biology

In cell biology, LDV FITC is used to study the role of integrins in cell adhesion, migration, and other cellular processes . It helps in understanding how cells interact with their environment and respond to various signals .

Pharmacology

LDV FITC can be used in pharmacology to study the interactions between drugs and integrins . This can help in the development of new drugs that target integrins.

Biochemistry

In biochemistry, LDV FITC can be used to study the biochemical properties of integrins and their ligands . This can provide insights into the molecular mechanisms underlying integrin function .

Molecular Biology

In molecular biology, LDV FITC can be used to study the role of integrins at the molecular level . This can help in understanding how integrins contribute to various cellular processes at the molecular level .

Mechanism of Action

Target of Action

LDV-FITC is a fluorescent peptide that is a FITC-conjugated LDV peptide . The primary target of LDV-FITC is the α4β1 integrin , also known as VLA-4 . Integrins are transmembrane receptors that facilitate cell-extracellular matrix adhesion. The α4β1 integrin plays a crucial role in cell migration and immune response, making it a significant target for LDV-FITC.

Mode of Action

LDV-FITC binds to the α4β1 integrin with high affinity . The binding affinity is measured with Kd values of 0.3 nM and 12 nM for binding to U937 cells in the presence and absence of Mn2+ respectively . This interaction allows LDV-FITC to influence the function of the α4β1 integrin, affecting cellular processes such as adhesion and migration.

Biochemical Pathways

The up-regulation of soluble LDV peptide or vascular cell adhesion molecule-1 (VCAM-1) binding by stimuli was critically dependent on activation of phospholipase C (PLC), inositol 1,4,5-triphosphate receptors, increased intracellular calcium, influx of extracellular calcium, and calmodulin . This suggests that these signaling pathways are required for α4 integrins to assume a high-affinity conformation.

Result of Action

The binding of LDV-FITC to the α4β1 integrin results in changes to the integrin’s function, affecting cellular processes such as adhesion and migration . By binding to the α4β1 integrin, LDV-FITC can influence these processes, potentially leading to changes in cell behavior.

Safety and Hazards

The safety data sheet of LDV FITC suggests using safety goggles with side-shields, protective gloves, and impervious clothing for handling . It also recommends using a suitable respirator . LDV FITC should be kept away from drains, water courses, or the soil .

Relevant Papers The relevant papers retrieved include studies on the affinity regulation of alpha 4-integrin , the use of conformational mAb as a tool for integrin ligand discovery , and the FRET detection of cellular α4-integrin conformational activation .

properties

IUPAC Name

4-[[(5S)-5-carboxy-5-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-3-carboxy-2-[[(2S)-4-methyl-2-[[2-[4-[(2-methylphenyl)carbamoylamino]phenyl]acetyl]amino]pentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]pentyl]carbamothioylamino]-2-(3-hydroxy-6-oxoxanthen-9-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H81N11O17S/c1-35(2)29-51(75-56(83)30-40-17-19-41(20-18-40)73-68(96)78-49-14-9-8-13-37(49)5)62(88)77-52(34-57(84)85)63(89)79-59(36(3)4)65(91)80-28-12-16-53(80)64(90)72-38(6)60(86)71-39(7)61(87)76-50(67(94)95)15-10-11-27-70-69(98)74-42-21-24-45(66(92)93)48(31-42)58-46-25-22-43(81)32-54(46)97-55-33-44(82)23-26-47(55)58/h8-9,13-14,17-26,31-33,35-36,38-39,50-53,59,81H,10-12,15-16,27-30,34H2,1-7H3,(H,71,86)(H,72,90)(H,75,83)(H,76,87)(H,77,88)(H,79,89)(H,84,85)(H,92,93)(H,94,95)(H2,70,74,98)(H2,73,78,96)/t38-,39-,50-,51-,52-,53-,59-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAAUNHNWVWSJKI-CBRXRBRLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(C)C(=O)NC(CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N3CCC[C@H]3C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCNC(=S)NC4=CC(=C(C=C4)C(=O)O)C5=C6C=CC(=O)C=C6OC7=C5C=CC(=C7)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H81N11O17S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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